2,3,3',4,5'-Pentabromodiphenyl ether

CAS No.: 446254-71-3

Cat. No.: VC3419650

Molecular Formula: C12H5Br5O

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446254-71-3 |

|---|---|

| Molecular Formula | C12H5Br5O |

| Molecular Weight | 564.7 g/mol |

| IUPAC Name | 1,2,3-tribromo-4-(3,5-dibromophenoxy)benzene |

| Standard InChI | InChI=1S/C12H5Br5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H |

| Standard InChI Key | VBKPKHVLHGOKOJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Br)Br)Br)Br)Br |

| Canonical SMILES | C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Br)Br)Br)Br)Br |

Introduction

Chemical Identity and Structure

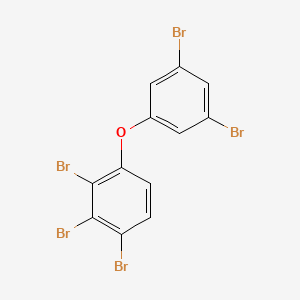

2,3,3',4,5'-Pentabromodiphenyl ether is a polybrominated diphenyl ether with five bromine atoms positioned at the 2, 3, 3', 4, and 5' carbon atoms of the diphenyl ether backbone. This organobromine compound belongs to the pentabromodiphenyl ether homolog group but features a distinct bromination pattern compared to more commonly studied congeners such as BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) . The molecular structure consists of two phenyl rings connected by an oxygen bridge (ether bond), with the bromine atoms asymmetrically distributed across both rings.

Basic Chemical Information

The fundamental chemical details of 2,3,3',4,5'-Pentabromodiphenyl ether are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 2,3,3',4,5'-Pentabromodiphenyl ether |

| CAS Registry Number | 446254-71-3 |

| PubChem CID | 86208540 |

| Alternate Names | PBDE 108; 1,2,3-tribromo-4-(3,5-dibromophenoxy)benzene |

| Molecular Formula | C₁₂H₅Br₅O |

| Molecular Weight | 564.7 g/mol |

The compound features five bromine atoms arranged in a specific configuration across the diphenyl ether structure, giving it unique physical, chemical, and biological properties compared to other pentabrominated congeners .

Physical and Chemical Properties

The physical and chemical properties of 2,3,3',4,5'-Pentabromodiphenyl ether are consistent with other pentabrominated diphenyl ethers, though specific data for this exact congener is limited in the available scientific literature. Based on structural similarities with other pentabromodiphenyl ethers, this compound likely exhibits:

-

Low water solubility

-

High lipophilicity (fat solubility)

-

Environmental persistence

-

Resistance to degradation

-

Potential for bioaccumulation

These properties are characteristic of brominated flame retardants and contribute to concerns about their environmental fate and potential human health implications .

Environmental Presence and Persistence

Environmental Distribution

As a pentabrominated diphenyl ether, PBDE 108 likely exhibits environmental persistence similar to other PBDE congeners. Polybrominated diphenyl ethers as a class are known for their stability in the environment and resistance to degradation processes. This stability results in long environmental half-lives and potential for long-range transport away from emission sources.

Analytical Detection Methods

Detection and quantification of 2,3,3',4,5'-Pentabromodiphenyl ether in environmental and biological samples typically employs advanced analytical techniques:

Chromatographic Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for detecting and quantifying specific PBDE congeners, including 2,3,3',4,5'-Pentabromodiphenyl ether. High-resolution mass spectrometry may be required to distinguish this specific congener from other pentabrominated isomers that have the same molecular weight but different bromine positioning.

Reference Standards

Accurate identification and quantification require high-purity analytical standards. Commercial standards of 2,3,3',4,5'-Pentabromodiphenyl ether may be available from specialized chemical suppliers, though they appear to be less common than standards for more frequently studied congeners such as BDE-99 .

Regulatory Status and Environmental Concerns

International Regulations

Polybrominated diphenyl ethers, including pentabrominated congeners, have been targeted for elimination under the Stockholm Convention due to their classification as persistent organic pollutants (POPs) . While commercial pentaBDE mixtures (which contain various pentabrominated congeners) are specifically regulated, individual congeners like 2,3,3',4,5'-Pentabromodiphenyl ether fall under these broader regulations.

Comparison with Other Pentabromodiphenyl Ethers

The specific bromination pattern of 2,3,3',4,5'-Pentabromodiphenyl ether distinguishes it from other pentabrominated congeners. The positioning of bromine atoms affects the three-dimensional structure of the molecule and consequently its physical, chemical, and biological properties.

Research Gaps and Future Directions

Current scientific literature reveals significant knowledge gaps regarding 2,3,3',4,5'-Pentabromodiphenyl ether specifically. While broader research on pentabrominated diphenyl ethers exists, this particular congener has received limited dedicated attention. Future research directions might include:

-

Specific toxicological studies examining the biological effects of 2,3,3',4,5'-Pentabromodiphenyl ether

-

Environmental monitoring to determine its prevalence compared to other PBDE congeners

-

Structure-activity relationship studies comparing its biological effects with other pentabrominated isomers

-

Development of specific analytical methods for its detection and quantification in complex matrices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume